![molecular formula C22H27N3O4S B4232331 N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4232331.png)
N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ABP-700 and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ABP-700 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. ABP-700 acts as an antagonist of the dopamine D3 receptor, which results in the inhibition of dopamine signaling and the downstream effects of dopamine on the brain.
Biochemical and Physiological Effects:
ABP-700 has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine signaling, the modulation of dopamine release, and the regulation of dopamine receptor expression. This compound has also been shown to have potential effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
ABP-700 has several advantages for use in lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its ability to penetrate the blood-brain barrier, and its potential applications in the treatment of neurological disorders. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on ABP-700, including the development of more selective and potent compounds, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of ABP-700, as well as its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
ABP-700 has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-18(26)20-9-6-10-21(15-20)25(30(2,28)29)17-22(27)24-13-11-23(12-14-24)16-19-7-4-3-5-8-19/h3-10,15H,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCUIFVSSXVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


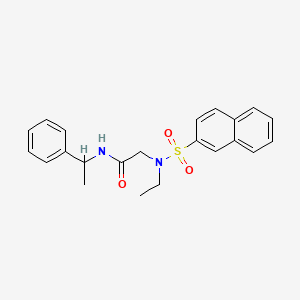

![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
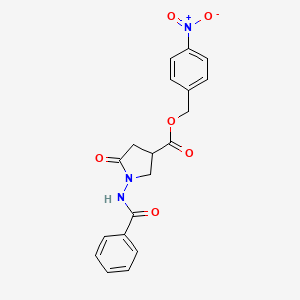
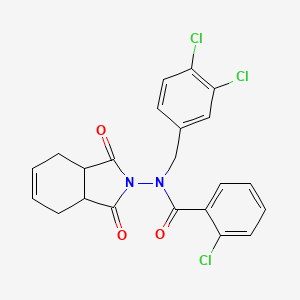
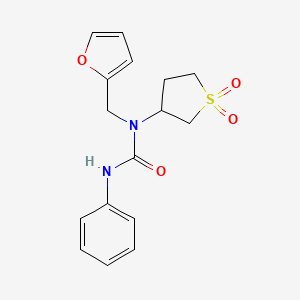
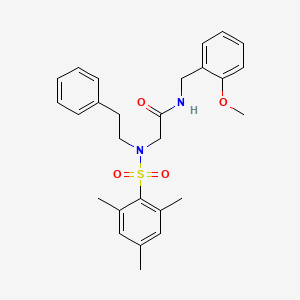
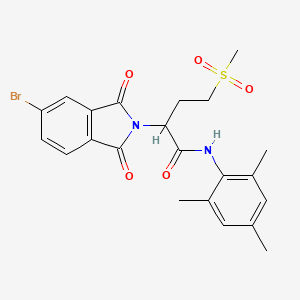
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232316.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)

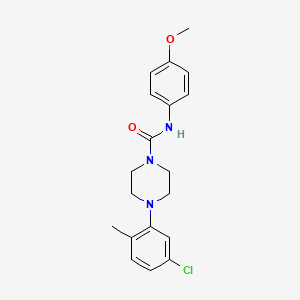
![N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide](/img/structure/B4232344.png)
![2-[(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4232349.png)
